2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide
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Overview
Description
2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide: is an organic compound that features a complex structure with an indole ring, a thioether linkage, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate.
Pivalamide Introduction: Finally, the thioether-indole compound is reacted with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroindole derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in metal-catalyzed reactions.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its indole moiety which is common in many bioactive compounds.
Biological Studies: Used in studies to understand the interaction of indole derivatives with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is not fully understood, but it is believed to interact with various molecular targets through its indole and thioether functionalities. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether group can form covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)pivalamide: Lacks the thioether linkage.
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide: Has an acetamide group instead of a pivalamide group.
Uniqueness: 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is unique due to the combination of its indole ring, thioether linkage, and pivalamide group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-15-9-11-16(12-10-15)19-20(17-7-5-6-8-18(17)24-19)26-14-13-23-21(25)22(2,3)4/h5-12,24H,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDZINYOFKGBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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